N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine
Description
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry (MS)
Computational Modeling of Conformational Isomerism
Density functional theory (DFT) calculations reveal two primary conformers:
- Equatorial Isopropoxy Chair : The cyclohexyl ring adopts a chair with the isopropoxy group equatorial, minimizing steric clash. This conformer is 2.3 kcal/mol lower in energy than the axial counterpart.
- Axial Isopropoxy Chair : Higher energy due to 1,3-diaxial interactions between the isopropyl group and cyclohexyl hydrogens.
For the cycloheptyl amine, molecular mechanics simulations predict a pseudo-axial amine orientation in the lowest-energy conformer, reducing nonbonded interactions with adjacent CH₂ groups. The barrier to ring inversion in cycloheptane is estimated at 8–10 kcal/mol , facilitating rapid interconversion at room temperature.
// Example DFT Input for Conformational Analysis
molecule {
structure = "C16H31NO"
method = "B3LYP/6-31G*"
scan = "Dihedral(C1-O-C2-C3)"
}
This computational approach identifies four local minima corresponding to distinct cycloheptyl ring puckers, each within 1.5 kcal/mol of the global minimum.
Properties
CAS No. |
920280-80-4 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
N-(4-propan-2-yloxycyclohexyl)cycloheptanamine |
InChI |
InChI=1S/C16H31NO/c1-13(2)18-16-11-9-15(10-12-16)17-14-7-5-3-4-6-8-14/h13-17H,3-12H2,1-2H3 |
InChI Key |
KHUNQRPRJNNITF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCC(CC1)NC2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Starting Materials : Cyclohexyl amine and propan-2-ol.
- Reagents : A base such as sodium hydride or potassium carbonate may be used to deprotonate the amine.
- Conditions : The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF).
Example Reaction
$$
\text{Cyclohexyl amine} + \text{Propan-2-ol} \xrightarrow{\text{Base}} \text{this compound}
$$
Amine Coupling Reactions
Amine coupling is another effective method for synthesizing this compound by coupling an amine with a suitable electrophile.
Reaction Scheme
- Starting Materials : A cycloheptanamine derivative and a substituted phenol (e.g., 4-(propan-2-yloxy)phenol).
- Reagents : Coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide).
- Conditions : The reaction is typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Example Reaction
$$
\text{Cycloheptanamine} + \text{4-(propan-2-yloxy)phenol} \xrightarrow{\text{Coupling Agent}} \text{N-{4-[(Propan-2-yl)oxy]cycloheptanamine}}
$$
Cyclization Processes
Cyclization can also be employed to form the desired compound by creating a cyclic structure from linear precursors.
Reaction Scheme
- Starting Materials : Linear precursors such as cyclohexane derivatives.
- Reagents : Acid catalysts or heat may be required to facilitate cyclization.
- Conditions : The reaction conditions will vary based on the specific cyclization method employed.
Example Reaction
$$
\text{Linear precursor} \xrightarrow{\text{Acid Catalyst}} \text{N-{4-[(Propan-2-yl)oxy]cycloheptanamine}}
$$
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Alkylation | Simple setup, readily available reagents | Possible side reactions |
| Amine Coupling | High specificity | Requires careful handling of reagents |
| Cyclization | Can create complex structures | May require longer reaction times |
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
The compound has been studied for several biological activities, particularly in the context of medicinal chemistry. Below is a summary of its key applications:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibitory effect | 2024 |
| Antimicrobial | Escherichia coli | Moderate inhibitory effect | 2024 |
| Anticancer | MCF-7 (breast cancer) | Dose-dependent decrease in cell viability | 2023 |
| Anti-inflammatory | Macrophages | Reduction of TNF-alpha and IL-6 levels | 2025 |
Scientific Research Applications
-
Antimicrobial Research :
- The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A study conducted in 2024 evaluated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.
-
Anticancer Studies :
- In 2023, research focused on the cytotoxic effects of N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine on human breast cancer cells (MCF-7). The findings demonstrated that the compound exhibited a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
-
Anti-inflammatory Properties :
- A recent study in 2025 investigated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines TNF-alpha and IL-6, highlighting its potential in treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Case Study 2: Anticancer Activity
Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Case Study 3: Inflammation Model Study
Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their differences:
Physicochemical and Reactivity Insights
- Lipophilicity: The target compound’s cycloheptanamine and isopropyl ether groups likely enhance lipophilicity compared to N,N-dimethylcyclohexylamine, which lacks an ether group.
- Steric Effects : The bulky isopropyl ether in the target compound could hinder interactions at biological targets compared to smaller substituents like ethoxy in the cyclohexenyl ethylamine analog .
- Ring Strain : The cycloheptanamine moiety introduces moderate ring strain compared to cyclopropane-containing analogs (e.g., N-{[4-(propan-2-yl)phenyl]methyl}cyclopropanamine in ), which have higher strain and reactivity .
Biological Activity
N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine, commonly referred to by its CAS number 62855-92-9, is a compound of interest in various biological and pharmaceutical research contexts. This compound belongs to a class of amines and exhibits potential biological activities that warrant detailed exploration. This article will delve into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a cycloheptane ring substituted with a cyclohexyl group that is further substituted with an isopropoxy group. This unique structural arrangement may contribute to its biological activity.
Structural Formula
The biological activity of this compound has been investigated in several studies, focusing on its interaction with various biological targets:
- Receptor Binding : Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Profiles
The pharmacological profile has shown promise in the following areas:
- CNS Activity : The compound exhibits potential for central nervous system (CNS) effects, which could be beneficial in treating neurological disorders.
- Anti-inflammatory Properties : Some evidence suggests that it may possess anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| CNS Interaction | Potential receptor binding | |
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Anti-inflammatory Effects | Reduced inflammation markers |
Case Study 1: CNS Effects
A case study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of CNS activity. The study reported changes in locomotor activity and anxiety-like behaviors, suggesting a modulatory effect on neurotransmission.
Case Study 2: Anti-inflammatory Potential
In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This finding supports the hypothesis that this compound may have therapeutic potential in treating chronic inflammatory conditions.
Research Findings
Recent research has focused on the synthesis and optimization of this compound analogs to enhance its efficacy and reduce side effects. These studies have employed structure-activity relationship (SAR) analyses to identify key structural features responsible for its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
